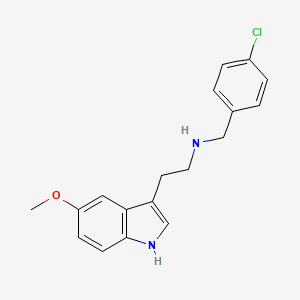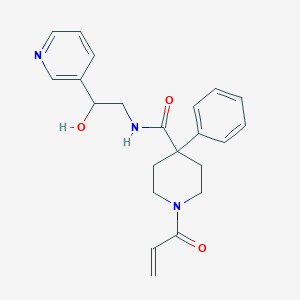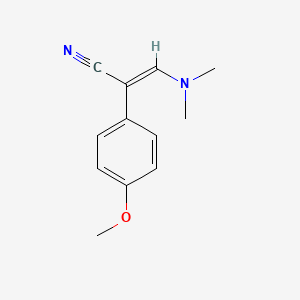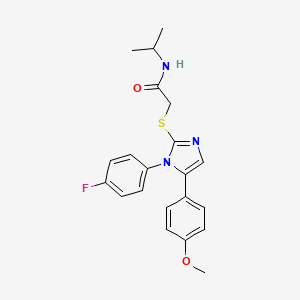
N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine is a chemical compound that belongs to the class of phenethylamines. It is commonly referred to as 25C-NBOMe, and it has been the subject of scientific research due to its potential medical and therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine has been the subject of scientific research due to its potential medical and therapeutic applications. It has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. It has also been studied for its potential use in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor, which is a serotonin receptor. It may also interact with other receptors in the brain, including the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the amygdala. These effects may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it can be produced in large quantities. Another advantage is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of psychiatric disorders and cancer. Another direction is to study its safety and efficacy in humans, which would be necessary for its eventual clinical use. Additionally, further research is needed to fully understand its mechanism of action and its interactions with other receptors in the brain.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine involves several steps. The first step involves the synthesis of 2-(5-methoxy-1H-indol-3-yl)ethanamine, which is then reacted with 4-chlorobenzaldehyde to produce the final product. The synthesis method has been described in detail in scientific literature, and it is a well-established procedure.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-22-16-6-7-18-17(10-16)14(12-21-18)8-9-20-11-13-2-4-15(19)5-3-13/h2-7,10,12,20-21H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWFERWNDTMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)
![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)






![N-(3-ethylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2515915.png)


![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2515920.png)
